1-(2-Chloro-4-nitrophenoxy)naphthalene
Description
1-(2-Chloro-4-nitrophenoxy)naphthalene is a naphthalene derivative featuring a phenoxy substituent at the 1-position of the naphthalene ring. The phenoxy group itself is substituted with a chlorine atom at the 2-position and a nitro group at the 4-position. Its molecular formula is C₁₆H₁₀ClNO₃, with a molar mass of 299.71 g/mol . This compound belongs to a class of aromatic ethers, where the naphthalene backbone is functionalized with electron-withdrawing groups (chloro and nitro) on the phenoxy moiety. Such structural features influence its physicochemical properties, including solubility, stability, and reactivity.
Properties
CAS No. |
76590-07-3 |
|---|---|
Molecular Formula |
C16H10ClNO3 |
Molecular Weight |
299.71 g/mol |
IUPAC Name |
1-(2-chloro-4-nitrophenoxy)naphthalene |
InChI |
InChI=1S/C16H10ClNO3/c17-14-10-12(18(19)20)8-9-16(14)21-15-7-3-5-11-4-1-2-6-13(11)15/h1-10H |
InChI Key |
ICUAYKKPVLQPRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of Naphthalene Derivatives
Key Observations:
Electronic Effects: The presence of both 2-Cl and 4-NO₂ on the phenoxy ring in this compound creates a strongly electron-deficient aromatic system. This contrasts with compounds like 1-methoxy-4-nitronaphthalene, where the methoxy group donates electrons, moderating the nitro group’s deactivating effect .
Solubility: The nitro and chloro groups reduce solubility in aqueous media compared to non-halogenated analogs. For instance, 1-(4-nitrophenoxy)naphthalene (without chloro) is more polar but less lipophilic than the target compound .
Toxicological and Environmental Considerations
Table 2: Toxicity Profiles of Selected Naphthalene Derivatives
Key Findings:
- Halogen-Nitro Synergy: Chloro and nitro groups in this compound may enhance environmental persistence due to reduced microbial degradation, a trend observed in halogenated aromatics .
- Gaps in Data : Unlike naphthalene and its methyl derivatives, which have well-documented toxicological profiles , the target compound lacks specific acute or chronic toxicity studies. This mirrors broader gaps in research on complex naphthalene ethers.
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